molecular formula C38H30O4 B14260734 (1,3-Phenylene)bis({4-[(2-ethenylphenyl)methoxy]phenyl}methanone) CAS No. 185160-19-4

(1,3-Phenylene)bis({4-[(2-ethenylphenyl)methoxy]phenyl}methanone)

Katalognummer: B14260734
CAS-Nummer: 185160-19-4
Molekulargewicht: 550.6 g/mol
InChI-Schlüssel: UPMLHSWWQXWCRZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1,3-Phenylene)bis({4-[(2-ethenylphenyl)methoxy]phenyl}methanone) is an organic compound with a complex structure that includes multiple aromatic rings and functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Phenylene)bis({4-[(2-ethenylphenyl)methoxy]phenyl}methanone) typically involves multi-step organic reactions. One common method includes the reaction of 1,3-dibromobenzene with 4-[(2-ethenylphenyl)methoxy]benzaldehyde under specific conditions to form the desired product. The reaction conditions often require the use of a palladium catalyst and a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction is usually carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(1,3-Phenylene)bis({4-[(2-ethenylphenyl)methoxy]phenyl}methanone) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur, where functional groups on the aromatic rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (1,3-Phenylene)bis({4-[(2-ethenylphenyl)methoxy]phenyl}methanone) is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of polymers and other materials with specific properties.

Biology

In biological research, this compound can be used as a probe to study the interactions between different biomolecules. Its ability to undergo various chemical reactions makes it a versatile tool in biochemical assays.

Medicine

In medicine, (1,3-Phenylene)bis({4-[(2-ethenylphenyl)methoxy]phenyl}methanone) has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs that target specific pathways in the body.

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as high-performance polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.

Wirkmechanismus

The mechanism of action of (1,3-Phenylene)bis({4-[(2-ethenylphenyl)methoxy]phenyl}methanone) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(1,3-Phenylene)bis({4-[(2-ethenylphenyl)methoxy]phenyl}methanone) is unique due to its specific structure, which allows for a wide range of chemical reactions and applications. Its ability to form stable complexes with various molecules makes it a valuable compound in both research and industrial settings.

Eigenschaften

CAS-Nummer

185160-19-4

Molekularformel

C38H30O4

Molekulargewicht

550.6 g/mol

IUPAC-Name

[3-[4-[(2-ethenylphenyl)methoxy]benzoyl]phenyl]-[4-[(2-ethenylphenyl)methoxy]phenyl]methanone

InChI

InChI=1S/C38H30O4/c1-3-27-10-5-7-12-33(27)25-41-35-20-16-29(17-21-35)37(39)31-14-9-15-32(24-31)38(40)30-18-22-36(23-19-30)42-26-34-13-8-6-11-28(34)4-2/h3-24H,1-2,25-26H2

InChI-Schlüssel

UPMLHSWWQXWCRZ-UHFFFAOYSA-N

Kanonische SMILES

C=CC1=CC=CC=C1COC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)C(=O)C4=CC=C(C=C4)OCC5=CC=CC=C5C=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.